molecular formula C9H12O4 B1211391 3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid

3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid

Cat. No. B1211391
M. Wt: 184.19 g/mol
InChI Key: RKDFGWAXBBGKMR-IONNQARKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid is a 3-(cis-5,6-dihydroxycyclohexa-1,3-dienyl)propanoic acid. It is a conjugate acid of a 3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoate. It is an enantiomer of a 3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid.

Scientific Research Applications

Therapeutic Applications

"3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid", commonly known as Chlorogenic Acid (CGA), has been recognized for its multiple therapeutic roles. Research reveals CGA's potential in acting as an antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension agent, and a central nervous system stimulator. Furthermore, it is believed to influence lipid and glucose metabolism, potentially aiding in the treatment of disorders like hepatic steatosis, cardiovascular diseases, diabetes, and obesity. The hepatoprotective effects are particularly notable, as CGA has shown efficacy in shielding animals from chemical or lipopolysaccharide-induced injuries. Its hypocholesterolemic influence is thought to result from the altered metabolism of nutrients, encompassing amino acids, glucose, and fatty acids (Naveed et al., 2018).

Nutraceutical and Food Additive Roles

CGA also stands out for its role as a nutraceutical for preventing and treating metabolic syndrome and associated disorders. It exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Clinical trials and in vivo studies have substantiated these claims. Moreover, its role as a food additive is gaining attention. CGA's antimicrobial properties against a broad range of organisms, including bacteria, yeasts, molds, viruses, and amoebas, make it a potential natural molecule for food preservation. Its antioxidant activity, especially against lipid oxidation, and protective properties against the degradation of other bioactive compounds in food, along with its prebiotic activity, make CGA a suitable candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Industrial Applications

CGA and its derivatives have significant industrial relevance as well. For instance, in the production of nylon materials, medium-chain dicarboxylic acids (MDCAs), to which CGA is related, are crucial. MDCAs like succinic, glutaric, adipic, pimelic, suberic, azelaic, and sebacic acids are integral in the manufacturing of nylon 5,6, and nylon 6,6, besides serving as platform chemicals for various industries including chemical, food, textile, pesticide, pharmaceutical, and liquid crystal industries. The preference for biosynthesis of these acids is growing due to the rapid advancements in biotechnology, offering a more environmentally friendly and sustainable method of production (Li et al., 2020).

Biotechnological Routes

In the realm of biotechnology, lactic acid, closely related to CGA, is recognized for its industrial significance. Produced commercially through the fermentation of sugars in biomass, lactic acid is pivotal in the synthesis of biodegradable polymers and serves as a feedstock for the green chemistry of the future. Various valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester can be synthesized from lactic acid through both chemical and biotechnological routes. These advancements position lactic acid and its derivatives as promising candidates in various applications, marking a shift towards "greener" biotechnological processes (Gao et al., 2011).

properties

Product Name

3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dien-1-yl]propanoic acid

InChI

InChI=1S/C9H12O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,7,9-10,13H,4-5H2,(H,11,12)/t7-,9+/m0/s1

InChI Key

RKDFGWAXBBGKMR-IONNQARKSA-N

Isomeric SMILES

C1=C[C@@H]([C@@H](C(=C1)CCC(=O)O)O)O

Canonical SMILES

C1=CC(C(C(=C1)CCC(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid
Reactant of Route 2
3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid
Reactant of Route 3
3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid
Reactant of Route 4
3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid
Reactant of Route 5
3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid
Reactant of Route 6
3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid

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